
variecolorin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
variecolorin C is a natural product found in Aspergillus stellatus with data available.
Scientific Research Applications
Alkaloid Synthesis and Biological Activities
Variecolorin C, an isoechinulin-type alkaloid, has been synthesized along with other related compounds. These syntheses are significant in exploring the properties and potential applications of these alkaloids (Dai et al., 2011). Additionally, various studies on Aspergillus variecolor, from which variecolorins are derived, have shown these compounds exhibit activities like weak radical scavenging and cytotoxicity (Wang et al., 2007).
Antioxidant and Cytotoxic Effects
Variecolorins, including variecolorin C, have shown weak antioxidant activities, specifically radical scavenging against DPPH radicals (Zhou et al., 2010). Also, these compounds have been evaluated for cytotoxic activities against various cancer cell lines, though they generally exhibit low toxicity (Wang et al., 2007).
Antimicrobial and Antiviral Properties
Studies on Emericella variecolor, which produces variecolorins, have identified compounds with potential antimicrobial activities (Malmstrøm et al., 2002). Moreover, variecolorin C and related compounds are being explored for their antiviral properties, particularly against viruses like HCV and SARS-CoV-2 (Nishiuchi et al., 2021).
Implications in Drug Discovery
Variecolorin C, as part of the broader category of natural products from fungi like Aspergillus variecolor, contributes to the discovery of new drugs. The exploration of these compounds aids in understanding the complex pathways of drug discovery and the potential of natural substances in therapeutic applications (Drews, 2000).
properties
Product Name |
variecolorin C |
|---|---|
Molecular Formula |
C24H29N3O3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(3Z,6S)-3-[[5-[(2R)-2-hydroxy-3-methylbut-3-enyl]-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H29N3O3/c1-7-24(5,6)21-17(12-19-23(30)25-14(4)22(29)27-19)16-10-15(8-9-18(16)26-21)11-20(28)13(2)3/h7-10,12,14,20,26,28H,1-2,11H2,3-6H3,(H,25,30)(H,27,29)/b19-12-/t14-,20+/m0/s1 |
InChI Key |
SEQDZBXCPJTKIR-GTUZUVEESA-N |
Isomeric SMILES |
C[C@H]1C(=O)N/C(=C\C2=C(NC3=C2C=C(C=C3)C[C@H](C(=C)C)O)C(C)(C)C=C)/C(=O)N1 |
Canonical SMILES |
CC1C(=O)NC(=CC2=C(NC3=C2C=C(C=C3)CC(C(=C)C)O)C(C)(C)C=C)C(=O)N1 |
synonyms |
variecolorin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




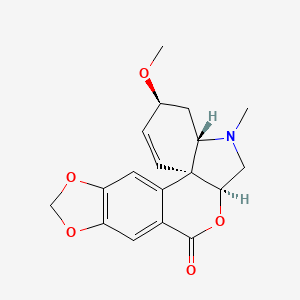
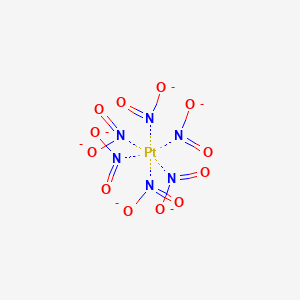
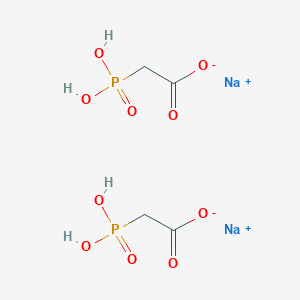
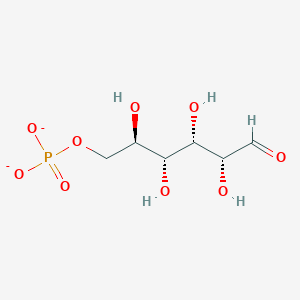
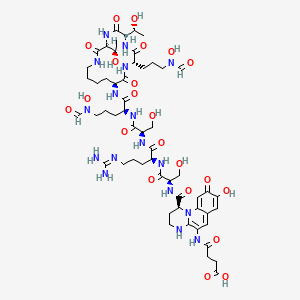
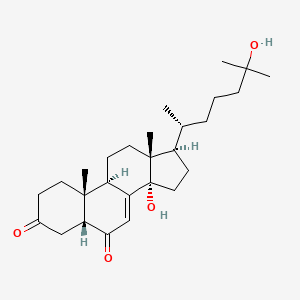


![2,3,5,6-Tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane](/img/structure/B1264787.png)
![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)

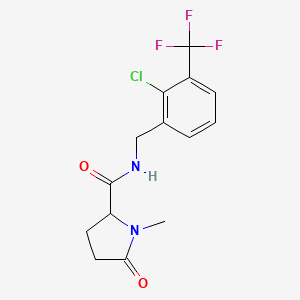
![sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5R)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1264795.png)